Sorbicillactone A is a bioactive compound belonging to the sorbicillinoid family, which is primarily recognized for its antileukemic properties. This compound was first isolated from the marine-derived fungus Penicillium chrysogenum. Sorbicillactone A has garnered attention due to its unique molecular structure and potential therapeutic applications, particularly in cancer treatment.
The primary source of sorbicillactone A is the marine-derived fungus Penicillium chrysogenum, which has been studied for its ability to produce various bioactive metabolites. The biosynthetic pathway of sorbicillactone A involves precursors such as acetate, alanine, and methionine, as demonstrated in feeding experiments with carbon-13 labeled compounds .
Sorbicillactone A is classified as a natural product and falls under the category of alkaloids. It is part of a larger group known as sorbicillinoids, which are characterized by their complex structures and biological activities.
The synthesis of sorbicillactone A has been approached using various methods, including total synthesis and chemoenzymatic techniques. Notably, a recent study developed a chemoenzymatic route that allows for high yields and precise stereochemical control. This method involves several key steps:
The chemoenzymatic synthesis was designed to be highly convergent and efficient, achieving stereoselective outcomes in fewer steps compared to traditional synthetic routes. This approach not only simplifies the synthesis but also enhances the yield of sorbicillactone A .
Sorbicillactone A features a complex molecular structure characterized by multiple stereocenters and functional groups. Its structural formula includes a lactone ring that contributes to its biological activity.
The molecular formula of sorbicillactone A is C₁₄H₁₅NO₄, with a molecular weight of approximately 273.28 g/mol. The compound's stereochemistry is crucial for its interaction with biological targets, influencing its pharmacological properties .
Sorbicillactone A participates in several chemical reactions that are significant for its synthesis and potential modifications:
The reactions involved are characterized by their specificity and efficiency, allowing for the selective formation of desired products while minimizing by-products. The use of biocatalysts enhances reaction conditions and yields .
The mechanism of action of sorbicillactone A primarily revolves around its ability to induce apoptosis in cancer cells. It interacts with specific cellular pathways that regulate cell growth and survival.
Research indicates that sorbicillactone A exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent. Detailed studies on its mechanism are ongoing, focusing on its interactions at the molecular level .
Sorbicillactone A is typically encountered as a solid at room temperature, with solubility in organic solvents such as methanol and ethanol.
Relevant analytical methods include nuclear magnetic resonance spectroscopy and mass spectrometry, which are utilized to confirm the compound's structure and purity .
Sorbicillactone A has potential applications in pharmaceutical research, particularly in drug development for cancer therapies. Its ability to induce apoptosis makes it a candidate for further studies aimed at understanding its efficacy against various malignancies.
Moreover, ongoing research into its biosynthetic pathways may lead to novel synthetic strategies for producing related compounds with enhanced biological activities .
Sorbicillactone A originates from a symbiotic marine fungus, Penicillium chrysogenum, strain E01-10/3, isolated from the Mediterranean sponge Ircinia fasciculata [3] [5]. This marine-derived ecological niche is critical, as the sponge-fungus symbiosis induces unique metabolic pathways not observed in terrestrial strains. Penicillium chrysogenum is a ubiquitous ascomycete, but marine adaptations enable biosynthesis of specialized metabolites like sorbicillinoids under saline stress conditions [4] [8]. Beyond Penicillium, sorbicillinoid-producing fungi span genera such as Trichoderma (e.g., T. longibrachiatum), Acremonium (e.g., A. citrinum), and Verticillium, predominantly within the Ascomycota phylum. These fungi inhabit diverse environments—marine sediments, plant rhizospheres, and even extreme habitats—highlighting their metabolic versatility [4] [6] [10]. Marine-derived strains, however, exhibit enhanced chemical diversity due to horizontal gene transfer and co-evolution with host organisms [5].
Table 1: Fungal Genera Producing Sorbicillinoids
Genus | Example Species | Habitat | Notable Metabolites |
---|---|---|---|
Penicillium | P. chrysogenum | Marine sponge | Sorbicillactone A, Oxosorbicillinol |
Trichoderma | T. longibrachiatum | Soil, marine sediments | Trichodimerol, Epoxysorbicillinol |
Acremonium | A. citrinum | Plant endophyte | Acremosorbicillinoids |
Verticillium | V. intertextum | Laboratory contaminants | Vertinolide |
Sorbicillactone A (C₂₁H₂₃NO₈) is the first nitrogen-containing alkaloid in the sorbicillinoid family, characterized by a hybrid bicyclic lactone core formed through fusion of sorbicillinol, L-alanine, and fumaric acid units [1] [8]. Its IUPAC name, (2E)-4-({(3S,3aR,4Z,7aS)-5-Hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-3,6,7a-trimethyl-2,7-dioxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxobut-2-enoic acid, reflects three key structural innovations:
This structure arises from a convergent biosynthetic pathway involving enzymatic oxidative dearomatization of sorbicillin to sorbicillinol (catalyzed by FAD-dependent monooxygenase SorbC), followed by non-enzymatic Michael addition with an alanine-fumarate hybrid unit [2] [4].
Table 2: Structural Comparison of Key Sorbicillinoids
Compound | Molecular Formula | Structural Class | Unique Features |
---|---|---|---|
Sorbicillactone A | C₂₁H₂₃NO₈ | Hybrid alkaloid | Nitrogen-containing bicyclic lactone |
Sorbicillin | C₁₄H₁₄O₄ | Monomeric | Linear hexaketide with sorbyl side chain |
Trichodimerol | C₃₂H₃₄O₁₀ | Bisorbicillinoid | Dimeric Diels-Alder adduct |
Bisvertinolone | C₃₂H₃₈O₁₀ | Bisorbicillinoid | Inhibitor of β-1,6-glucan biosynthesis |
Sorbicillactone A was discovered in 2003 by Bringmann et al. during a screen of sponge-associated fungi for anticancer metabolites [3] [5]. Initial bioactivity profiling revealed exceptional dual bioactivities:
Early synthetic efforts (e.g., Volp’s 2011 racemic synthesis) faced challenges: a 12-step route yielded only 0.13% overall product with poor stereocontrol [2]. This hampered drug development until 2024, when a chemoenzymatic synthesis using SorbC-enabled dearomatization achieved 11% yield in 4 steps with full stereoselectivity [2]. The compound’s structural novelty and bioactivities spurred patent filings for derivatives as antileukemic/anti-HIV agents [5] [8].
Table 3: Key Milestones in Sorbicillactone A Research
Year | Event | Significance |
---|---|---|
2003 | Isolation from Penicillium chrysogenum (sponge-derived) | First nitrogen-containing sorbicillinoid discovered [3] |
2005 | Confirmation of selective antileukemic and anti-HIV activities | Validated therapeutic potential [8] |
2011 | First total synthesis (racemic) by Volp et al. | Provided synthetic access but with low yield [2] |
2024 | Chemoenzymatic synthesis developed | 11% yield with full stereocontrol [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7